ethyl 1-ethyl-3-nitro-1H-pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-ethyl-5-nitropyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-3-10-6(8(12)15-4-2)5-7(9-10)11(13)14/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTNJDXTSJPCNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)[N+](=O)[O-])C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-ethyl-3-nitro-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The nitro group is introduced via nitration using nitric acid. The general synthetic route can be summarized as follows:
Formation of Pyrazole Ring: Ethyl acetoacetate reacts with hydrazine hydrate under reflux conditions to form 1-ethyl-3-hydroxy-1H-pyrazole-5-carboxylate.
Nitration: The hydroxy group is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-ethyl-3-nitro-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Ethyl 1-ethyl-3-amino-1H-pyrazole-5-carboxylate.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Hydrolysis: 1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid.
Scientific Research Applications
Biological Activities
Ethyl 1-ethyl-3-nitro-1H-pyrazole-5-carboxylate exhibits a broad spectrum of biological activities, making it a candidate for various therapeutic applications:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, this compound has been tested against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting their growth .
- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through mechanisms that involve apoptosis induction and cell cycle arrest. Its ability to interact with specific cellular targets enhances its potential as an anticancer agent.
- Anti-inflammatory Effects : this compound has shown potential in reducing inflammation markers, suggesting its utility in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of various pyrazole derivatives, including this compound. The minimal inhibitory concentrations (MICs) were measured against several bacterial strains. Results indicated that this compound exhibited comparable efficacy to standard antibiotics like ampicillin .
| Compound | MIC (µmol/mL) against E. coli | MIC (µmol/mL) against S. aureus |
|---|---|---|
| This compound | 0.124 | 0.153 |
| Ampicillin | 0.033 | 0.008 |
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, this compound was tested against various cancer cell lines. Results showed significant inhibition of cell proliferation, indicating its potential as a lead compound for further drug development in oncology.
Mechanism of Action
The mechanism of action of ethyl 1-ethyl-3-nitro-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations and Electronic Effects
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (CAS 854700-38-2)
- Substituents : A 4-nitrophenyl group at position 3 and an ester at position 3.
- Key Differences : The nitro group is part of a phenyl ring rather than directly attached to the pyrazole. This introduces conjugation effects, reducing the electron-withdrawing impact compared to the target compound’s nitro group at position 3 .
- Reactivity : The phenyl-nitro group may stabilize the ring via resonance, whereas the direct nitro substituent in the target compound enhances electrophilic reactivity at adjacent positions.
Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (CAS 1001519-11-4)
- Substituents : Trifluoromethyl (CF₃) at position 3.
- Key Differences: The CF₃ group is a strong electron-withdrawing substituent but differs sterically and electronically from nitro.
Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate (CAS 10199-51-6)
Physicochemical Properties
*Calculated based on molecular formula C₁₂H₁₁N₃O₄.
Crystallographic and Analytical Data
- Structural Characterization : Compounds like ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate () were analyzed using SHELX/SIR97 software, suggesting similar methods could resolve the target compound’s structure .
- Spectroscopic Data : HRMS and NMR data for analogues (e.g., ) provide benchmarks for verifying the target compound’s purity and regiochemistry .
Biological Activity
Ethyl 1-ethyl-3-nitro-1H-pyrazole-5-carboxylate is a synthetic compound belonging to the pyrazole derivatives, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential applications in various fields.
- Molecular Formula : C₉H₁₀N₄O₃
- Molecular Weight : Approximately 199.16 g/mol
- Structure : Contains a nitro group at the 3-position and an ethyl group at the 1-position on the pyrazole ring.
Biological Activities
This compound exhibits a broad spectrum of biological activities, making it a candidate for further research in drug development. The compound has been reported to possess:
- Antibacterial Activity : Effective against various bacterial strains, potentially by inhibiting key enzymes involved in bacterial metabolism.
- Antifungal Activity : Demonstrated efficacy against fungal pathogens, suggesting its utility in treating fungal infections.
- Anticancer Properties : Exhibits antiproliferative effects on several cancer cell lines, including lung, breast, and colorectal cancers. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Effects : Shown to inhibit COX enzymes, leading to reduced inflammation and pain relief.
- Antidepressant and Anticonvulsant Activities : Potentially effective in managing mood disorders and epilepsy through modulation of neurotransmitter systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can bind to enzymes such as cyclooxygenases (COX), inhibiting their activity and thereby reducing inflammatory responses.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing pathways related to mood regulation and seizure control.
- Redox Reactions : The nitro group can undergo bioreduction, generating reactive intermediates that disrupt cellular functions.
Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic areas:
Case Study 1: Anticancer Efficacy
In vitro studies demonstrated that this compound significantly inhibited the growth of several cancer cell lines. The compound was found to induce cell cycle arrest and apoptosis through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Activity
A recent study evaluated the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. Results indicated that treatment with this compound led to a significant reduction in edema compared to control groups, highlighting its potential as an anti-inflammatory agent.
Q & A
Q. Basic Research Focus
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. For example, the ester carbonyl (C=O) appears at ~165 ppm in ¹³C NMR, while the nitro group deshields adjacent protons (δ ~8.5–9.0 ppm) .
- IR spectroscopy : Stretching vibrations for NO₂ (~1520 cm⁻¹) and C=O (~1720 cm⁻¹) validate functional groups .
- X-ray crystallography : SHELX programs resolve crystal packing and hydrogen-bonding interactions, critical for understanding solid-state reactivity .
What strategies can resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?
Advanced Research Focus
Contradictions often arise from variations in assay conditions or substitution patterns. Methodological approaches include:
- Meta-analysis : Compare IC₅₀ values across studies using standardized units (e.g., µM) and adjust for differences in cell lines or protocols .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing the ethyl group with methyl or propyl) to isolate electronic vs. steric effects .
- In silico docking : Molecular dynamics simulations (e.g., AutoDock Vina) can predict binding affinities to targets like cyclooxygenase-2 (COX-2), reconciling divergent experimental results .
What are the recommended handling and storage conditions to ensure stability during experimental use?
Q. Basic Research Focus
- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent ester hydrolysis .
- Handling : Use anhydrous solvents (e.g., dried DCM) during reactions to avoid nitro group reduction .
- Decomposition risks : Thermal degradation above 150°C releases toxic gases (CO, NOₓ); monitor via TGA/DSC .
How does the substitution pattern on the pyrazole ring influence the compound’s pharmacokinetic properties?
Q. Advanced Research Focus
- Lipophilicity : The ethyl ester at C5 enhances membrane permeability (logP ~2.1), but nitro groups reduce metabolic stability in vivo .
- Metabolism : Cytochrome P450 enzymes preferentially oxidize the ethyl group at N1, forming carboxylic acid metabolites detectable via LC-MS .
- Bioavailability : Comparative studies with methyl or propyl analogs show that bulkier substituents at N1 decrease solubility but increase plasma half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
